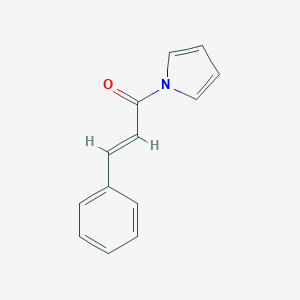

1-Cinnamoylpyrrole

描述

Structure

3D Structure

属性

IUPAC Name |

(E)-3-phenyl-1-pyrrol-1-ylprop-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO/c15-13(14-10-4-5-11-14)9-8-12-6-2-1-3-7-12/h1-11H/b9-8+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDEBNIVZHWCOPZ-CMDGGOBGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CC(=O)N2C=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C/C(=O)N2C=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 Cinnamoylpyrrole and Its Derivatives

Direct Cinnamoylation Approaches

Direct cinnamoylation involves the introduction of the cinnamoyl group onto a pre-formed pyrrole (B145914) ring. This is a common and straightforward approach for synthesizing 1-cinnamoylpyrrole and its analogs.

Friedel-Crafts Acylation utilizing Cinnamoyl Halides (e.g., Cinnamoyl Chloride) with Pyrrole Acetates

Friedel-Crafts acylation is a classic method for forming carbon-carbon bonds with aromatic compounds. While pyrrole itself can be prone to polymerization under strong Lewis acid conditions typical for Friedel-Crafts reactions, the use of N-substituted pyrroles can circumvent this issue. stackexchange.comnih.gov For instance, the acylation of N-p-toluenesulfonylpyrrole with acyl halides in the presence of a Lewis acid like aluminum chloride can lead to the desired acylpyrrole. nih.gov The reaction of pyrrole derivatives with cinnamoyl chloride, a common cinnamoyl halide, in the presence of a suitable catalyst system can yield cinnamoylpyrrole hybrids. nih.gov

The choice of Lewis acid and reaction conditions can influence the regioselectivity of the acylation, determining whether the cinnamoyl group attaches to the 2- or 3-position of the pyrrole ring. nih.gov For example, using aluminum chloride with N-p-toluenesulfonylpyrrole tends to favor the 3-acyl derivative. nih.gov

Condensation Reactions of Cinnamoyl Chloride with Amino-substituted Heterocyclic Compounds

Condensation reactions provide another direct route to cinnamoylpyrrole derivatives. This method involves the reaction of cinnamoyl chloride with amino-substituted heterocyclic compounds. mdpi.comrsc.org The amino group of the heterocycle acts as a nucleophile, attacking the electrophilic carbonyl carbon of cinnamoyl chloride to form an amide linkage. mdpi.com

This approach has been utilized to prepare a series of aromatic heterocyclic cinnamic acid amide compounds. mdpi.com A study by Padmavathi et al. demonstrated the condensation of cinnamoyl chloride with various amino-substituted aromatic heterocyclic compounds to yield the corresponding N-cinnamoyl derivatives. mdpi.com This method is particularly useful for creating a library of compounds where the heterocyclic core is varied.

Pyrrole Ring Construction Strategies Incorporating Cinnamoyl Moieties

An alternative to direct cinnamoylation is to construct the pyrrole ring itself from precursors that already contain the cinnamoyl group. This approach allows for the synthesis of complex pyrrole derivatives that might be difficult to obtain through direct functionalization.

[3+2] Cycloaddition Reactions (e.g., Tosylmethyl Isocyanides with Electron-Deficient Alkenes or 2-Carbon Synthons containing cinnamoyl precursors)

The Van Leusen pyrrole synthesis, a [3+2] cycloaddition reaction, is a powerful tool for constructing the pyrrole ring. mdpi.commdpi.comwikipedia.org This reaction typically involves the base-mediated reaction of a tosylmethyl isocyanide (TosMIC) with an electron-deficient alkene. mdpi.comnih.gov The cinnamoyl group can be incorporated into the electron-deficient alkene precursor. mdpi.com

For example, cinnamoyl chloride can be reacted with an amino-substituted heterocyclic compound to form a cinnamamide. This product, which contains an electron-deficient alkene moiety, can then undergo a [3+2] cycloaddition with TosMIC to furnish a multi-substituted pyrrole derivative. mdpi.com The reaction proceeds through a Michael addition followed by an intramolecular cyclization and elimination of the tosyl group. mdpi.com

| Reactant 1 | Reactant 2 | Conditions | Product | Reference |

| Cinnamoyl chloride-derived electron-deficient alkene | Tosylmethyl isocyanide (TosMIC) | NaH, DMSO, diethyl ether | 4'-phenyl-N-(4-heteroaryl-2-yl)-1'H-pyrrole-3'-carboxamide | mdpi.com |

| Styrylisoxazoles | Tosylmethyl isocyanide (TosMIC) | KOH | 3-(Isoxazol-5-yl)pyrroles | mdpi.comnih.gov |

Formal [5+1] Double Michael Cycloaddition to 4-Cinnamoylpyrrolediones

A highly diastereoselective synthesis of complex indolindione scaffolds has been achieved through a formal [5+1] double Michael cycloaddition reaction. acs.orgresearchgate.net This method utilizes 4-cinnamoylpyrrole-2,3-diones as the key starting material. researchgate.net The reaction involves the addition of an enolate to the cinnamoyl moiety and subsequent cyclization. researchgate.net This strategy allows for the creation of intricate polycyclic structures containing the cinnamoylpyrrole core with a high degree of stereocontrol. researchgate.net

Enantioselective Synthetic Routes

The development of enantioselective methods for the synthesis of chiral pyrrole derivatives is an area of significant research interest. While specific enantioselective routes for this compound are not extensively detailed in the provided context, general strategies for the asymmetric synthesis of pyrrole and its derivatives can be applied.

Asymmetric Conjugate Hydrocyanation of α,β-Unsaturated N-Acylpyrroles, including N-cinnamoylpyrroles

The asymmetric conjugate hydrocyanation of α,β-unsaturated N-acylpyrroles stands as a powerful method for producing optically active β-cyano compounds. These products are valuable intermediates, readily convertible to biologically significant β-substituted-γ-aminobutyric acids (GABA). acs.org

One highly effective method employs a ruthenium catalyst system. Research has demonstrated that a combination of a Ru[(S)-phgly]2[(S)-binap] complex and lithium methoxide (B1231860) (CH3OLi) catalyzes the highly enantioselective conjugate hydrocyanation of α,β-unsaturated N-acylpyrroles. acs.orgthieme-connect.com This system exhibits remarkable catalytic activity, with substrate-to-catalyst (S/C) molar ratios ranging from 200 to 2000. acs.orgacs.org Among various α,β-unsaturated carboxylic acid derivatives tested, N-acylpyrroles consistently provide the best results in terms of both reactivity and enantioselectivity. acs.orgacs.orgresearchgate.net The reaction smoothly converts a range of substrates with different β-substituents into their corresponding β-cyano products with enantiomeric excesses (ee) often between 88% and over 99%. acs.orgacs.org For instance, the hydrocyanation of the N-acylpyrrole derived from (E)-2-hexenoic acid at -20 °C yielded the β-cyano product with a 97% ee. acs.org The proposed mechanism suggests that the lithium cation acts as a Lewis acid, activating the carbonyl group, while a hydrogen bond forms between the cyanide anion and the catalyst's amino group, leading to a highly organized transition state and effective enantioselection. thieme-connect.com

Another successful approach involves a chiral lithium(I) phosphoryl phenoxide catalyst. researchgate.net This method is effective for a variety of N-acylpyrroles, including heteroaryl and halogen-substituted N-cinnamoylpyrroles, which were previously challenging substrates. researchgate.netnii.ac.jp The reaction utilizes a combination of trimethylsilyl (B98337) cyanide (Me3SiCN), lithium cyanide (LiCN), and hydrogen cyanide (HCN). researchgate.net A proposed bifunctional catalysis model helps to explain the activation mode and the stereochemical results. researchgate.net The utility of this method has been demonstrated through gram-scale reactions and the subsequent transformation of the products into valuable molecules like (R)-baclofen. researchgate.netablesci.com

Table 1: Asymmetric Conjugate Hydrocyanation of α,β-Unsaturated N-Acylpyrroles This table is interactive. You can sort and filter the data.

| Catalyst System | Substrate Type | Cyanide Source | Key Features | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|---|

| Ru[(S)-phgly]2[(S)-binap]–CH3OLi | N-acylpyrroles with β-alkyl or heterosubstituted alkyl groups | HCN (generated in situ) | High catalytic activity (S/C up to 2000), excellent reactivity and enantioselectivity. | 88% to >99% | acs.org, acs.org |

| Chiral Lithium(I) Phosphoryl Phenoxide | Heteroaryl and halogen-substituted N-cinnamoylpyrroles | Me3SiCN, LiCN, HCN | Effective for previously challenging substrates, enables gram-scale synthesis. | High | researchgate.net, ablesci.com |

| Chiral Gd or Sr Species | α,β-unsaturated N-acylpyrroles | Trialkylsilyl cyanide/protic compound | High turnover number (up to 200). | Up to 99% | acs.org, acs.org |

Derivatization Strategies in Synthetic Pathways

Derivatization is a chemical modification process used to convert a compound into a product of similar chemical structure, called a derivative. spectroscopyonline.com This is a cornerstone of synthetic and analytical chemistry, often employed to improve analytical capabilities, enhance reactivity, or create new molecular scaffolds. spectroscopyonline.com

Strategies for Introducing Diverse Functional Groups onto the this compound Scaffold

The this compound scaffold provides a versatile platform for introducing a wide range of functional groups. Derivatization strategies can be broadly categorized as those that modify the core structure post-synthesis. nih.gov The goal is often to modulate properties like lipophilicity, polarity, and binding affinity or to prepare the molecule for subsequent reactions. wiley-vch.de

A primary strategy involves leveraging the products of reactions like the hydrocyanation described previously. The resulting β-cyano group on the N-acylpyrrole is a versatile chemical handle. It can be transformed into other functional groups, such as carboxylic acids or amines, providing an entry point for synthesizing derivatives like (R)-succinate and (S)-paraconic acid. researchgate.netablesci.com This demonstrates how an initial reaction can be the first step in a longer synthetic pathway to diverse functionalized molecules.

General derivatization techniques can also be applied to the this compound scaffold to enhance its analytical properties. For instance, in mass spectrometry, derivatization is used to improve ionization efficiency and control fragmentation. spectroscopyonline.com Reagents can be used to introduce a permanently charged group or an "electrophoric" group (like a pentafluorobenzyl group) to enhance detectability. spectroscopyonline.com For chromatographic analysis, derivatization can improve separation efficiency and bring retention times into a more desirable range. jfda-online.com

Table 2: General Derivatization Strategies for Chemical Scaffolds This table is interactive. You can sort and filter the data.

| Strategy | Purpose | Example Reagent(s) | Functional Group Introduced/Modified | Reference |

|---|---|---|---|---|

| Acylation | Improve chromatographic properties, enhance MS detection. | Acetic Anhydride, Propionyl Anhydride | Amides, Esters | ddtjournal.com, jfda-online.com |

| Silylation | Increase volatility for GC-MS, protect hydroxyl groups. | Trimethylsilyl (TMS) reagents | Silyl ethers | jfda-online.com |

| Alkylation | Improve chromatographic properties, introduce specific labels. | Alkyl halides | Ethers, N-alkyl compounds | jfda-online.com |

| Charged Derivatization | Enhance ionization efficiency for mass spectrometry. | Girard's Reagents | Quaternary ammonium (B1175870) group (from ketones/aldehydes) | spectroscopyonline.com |

Chemical Transformations of this compound Scaffolds to Polycyclic Adducts

The construction of polycyclic systems from simpler precursors is a central theme in organic synthesis, driven by the prevalence of such structures in natural products and pharmaceuticals. The this compound scaffold, containing an α,β-unsaturated system, is a prime candidate for transformations leading to polycyclic adducts, particularly through cycloaddition reactions.

One of the most powerful methods for forming six-membered rings is the Diels-Alder reaction, a [4+2] cycloaddition. In this context, the electron-poor double bond in the cinnamoyl group of this compound can act as a dienophile, reacting with a suitable diene to form a cyclohexene (B86901) ring fused to the pyrrole system. The stereoselectivity of such reactions is often high, allowing for the controlled construction of complex three-dimensional structures.

Annulation reactions provide another route to polycyclic systems. For example, organocatalytic [3+2] cycloaddition reactions using azomethine ylides have been developed to create densely functionalized polycyclic spirooxindole-chromane adducts. researchgate.net While not starting from this compound itself, the principle of using a dipolar species to react with an unsaturated system is directly applicable. The cinnamoyl double bond could react with various 1,3-dipoles to form five-membered heterocyclic rings, thereby generating a polycyclic adduct.

Furthermore, modern palladium-catalyzed methods, such as intramolecular C-H activation coupled with N-tosylhydrazone insertion, have been developed to efficiently synthesize bicyclic and tricyclic vinylarenes. rsc.org Adapting such intramolecular strategies to a suitably substituted this compound derivative could provide a novel pathway to complex polycyclic architectures fused to the pyrrole core. The synthesis of spiro compounds from related 1H-pyrrole-2,3-diones also highlights the versatility of the pyrrole scaffold in forming intricate polycyclic systems. researchgate.net

Table 3: Potential Transformations of this compound to Polycyclic Adducts This table is interactive. You can sort and filter the data.

| Reaction Type | Description | Potential Outcome | General Principle Reference |

|---|---|---|---|

| [4+2] Cycloaddition (Diels-Alder) | The cinnamoyl double bond acts as a dienophile, reacting with a conjugated diene. | Forms a new six-membered ring fused to the scaffold. | General Organic Chemistry |

| [3+2] Cycloaddition | The cinnamoyl double bond acts as a dipolarophile, reacting with a 1,3-dipole (e.g., azomethine ylide, nitrile oxide). | Forms a new five-membered heterocyclic ring. | researchgate.net |

| Intramolecular Aryl Alkylation | Palladium-catalyzed intramolecular C-H activation and insertion. | Formation of bicyclic or tricyclic systems. | rsc.org |

Reaction Mechanisms of 1 Cinnamoylpyrrole and Analogues

Mechanistic Investigations of [3+2] Cycloaddition Reactions in Pyrrole (B145914) Synthesis

The [3+2] cycloaddition is a powerful method for constructing five-membered rings, including the pyrrole nucleus. mdpi.com While direct [3+2] cycloaddition involving 1-cinnamoylpyrrole itself as the dipolarophile is not the most common pathway to substituted pyrroles, the mechanism is fundamental in pyrrole synthesis from various precursors.

One of the most well-known examples is the Van Leusen reaction, which utilizes tosylmethyl isocyanide (TosMIC) as a synthetic equivalent of a formyl anion synthon. mdpi.com The reaction proceeds via a [3+2] cycloaddition between TosMIC and an electron-deficient alkene, such as an α,β-unsaturated ketone or ester, which are analogues of the cinnamoyl moiety. mdpi.com

The general mechanism is as follows:

Deprotonation: A base removes a proton from the carbon adjacent to the isocyanide group in TosMIC, generating a nucleophilic species.

Michael Addition: This nucleophile attacks the β-carbon of the α,β-unsaturated system (the Michael acceptor).

Cyclization: The resulting intermediate undergoes an intramolecular nucleophilic attack, where the anionic center attacks the isocyanide carbon to form a five-membered ring.

Elimination & Aromatization: Subsequent elimination of the tosyl group and tautomerization leads to the formation of the aromatic pyrrole ring. mdpi.com

Another mechanistic pathway involves the reaction of 2H-azirines with alkynes, catalyzed by transition metals like ruthenium or iron. nih.govresearchgate.net The proposed mechanism involves the in-situ generation of a reactive 2H-azirine intermediate from a precursor like an α-azidoenone. nih.govresearchgate.net This intermediate can then undergo ring-opening and participate in a [3+2] cycloaddition with an alkyne to furnish the pyrrole ring. nih.govresearchgate.net

| Reaction Type | Key Reagents | Proposed Intermediate | Key Mechanistic Steps |

| Van Leusen Reaction | Tosylmethyl isocyanide (TosMIC), electron-deficient alkene, base | Anionic cyclization intermediate | Michael addition, intramolecular cyclization, elimination of tosyl group mdpi.com |

| Azirine-Alkyne Cycloaddition | 2H-azirines, alkynes, metal catalyst (e.g., Ru, Fe) | Metal-carbene complex, azirine ring-opened species | Oxidative ring-opening, alkyne insertion, reductive elimination, aromatization nih.govresearchgate.net |

| Amine-Catalyzed Annulation | β′-acetoxy allenoates, 2-(tosylamino)carbonyl compounds, DABCO | Zwitterionic allenoate adduct | 1,4-addition, [3+2] annulation, elimination, isomerization nih.gov |

Studies on Conjugate Addition Mechanisms to N-Acylpyrroles

The electron-withdrawing N-acyl group activates the α,β-unsaturated system of this compound, making it an excellent Michael acceptor for conjugate addition reactions. researchgate.netnih.gov This reactivity is central to many synthetic applications. The mechanism involves the addition of a nucleophile to the β-carbon of the double bond. masterorganicchemistry.com

A general mechanism for conjugate addition proceeds in three steps:

Nucleophilic Attack: A nucleophile adds to the electron-deficient β-carbon of the α,β-unsaturated system. This breaks the C=C π-bond, and the electrons are pushed onto the carbonyl oxygen, forming an enolate intermediate. masterorganicchemistry.com

Protonation: The enolate intermediate is then protonated, typically by a protic solvent or during aqueous workup, to yield the final 1,4-adduct. masterorganicchemistry.com

The nature of the nucleophile can vary widely, including organometallic reagents, cyanide, and stabilized carbanions. researchgate.netnih.gov For instance, the conjugate addition of cyanide to N-acylpyrroles has been extensively studied. In one approach, a chiral gadolinium catalyst generated from Gd(OiPr)₃ and a glucose-derived ligand was used. researchgate.net Mechanistic studies suggest that the reaction proceeds through an intramolecular cyanide transfer from a gadolinium cyanide species to the N-acylpyrrole substrate, which is activated by coordination to the metal center. researchgate.net

Similarly, copper-catalyzed systems are effective for the conjugate addition of organometallic reagents, such as trimethylaluminum, to N-acylpyrroles. nih.gov These reactions often exhibit high regio- and enantioselectivity, controlled by the chiral ligands coordinated to the copper center. nih.gov

| Nucleophile | Catalyst/Reagent | Proposed Mechanism Feature | Resulting Product |

| Cyanide (HCN/Me₃SiCN) | Chiral Gadolinium Complex | Intramolecular cyanide transfer from Gd-CN to activated substrate researchgate.net | β-cyanated N-acylpyrrole researchgate.net |

| Cyanide (HCN/Me₃SiCN) | Chiral Lithium(I) Phosphoryl Phenoxide | Bifunctional catalysis activating both nucleophile and electrophile researchgate.net | Optically active β-substituted γ-aminobutyric acids (GABA) precursors researchgate.net |

| Trimethylaluminum (AlMe₃) | Copper/Aluminum Complexes with Phosphine Ligands | Synergistic activation by multinuclear metal complexes nih.gov | β-methylated N-acylpyrrole nih.gov |

| Pyrroles | Zn(NTf₂)₂ with Ph-dbfox ligand | Lewis acid activation of the imide acceptor d-nb.info | Friedel-Crafts alkylation product d-nb.info |

Analysis of Intramolecular Cyclization Pathways (e.g., in pyranopyrazolones synthesis)

Intramolecular reactions of this compound analogues are key to synthesizing fused heterocyclic systems. A notable example is the synthesis of pyrano[2,3-c]pyrazol-4-ones. This transformation can be achieved from 4-cinnamoyl-5-hydroxy-1H-pyrazoles, which are close structural analogues of this compound. researchgate.net

The reaction of 1-substituted 5-hydroxy-1H-pyrazoles with trans-cinnamoyl chloride yields the 4-cinnamoyl intermediate. researchgate.net The subsequent intramolecular cyclization to the pyranopyrazolone can be promoted by acid. researchgate.net The mechanism likely involves the protonation of the carbonyl oxygen of the cinnamoyl group, which enhances the electrophilicity of the β-carbon. This is followed by an intramolecular Michael-type addition of the pyrazole (B372694) enolic hydroxyl group to the activated double bond, forming the pyran ring.

In a different approach, a one-pot synthesis of pyrazole-fused γ-pyrone derivatives was developed, drawing upon a consecutive amide coupling and intramolecular cyclization pathway. researchgate.net Computational and experimental studies supported a mechanism involving chemoselective formation of the γ-pyranopyrazole. researchgate.net Other intramolecular cyclizations, such as those mediated by phenyliodine bis(trifluoroacetate) (PIFA) for the synthesis of N-substituted indoles, proceed through proposed nitrenium ion intermediates or radical pathways. organic-chemistry.org Phase-transfer catalysis has also been employed for the intramolecular hydroaryloxylation of ethynylphenols, demonstrating a metal-free approach to C-O bond formation and cyclization. scirp.org

Detailed Exploration of Stereoselective Reaction Mechanisms (e.g., Double Michael Addition)

Stereoselectivity is a critical aspect of the reactions of this compound and its analogues. The development of stereoselective Michael additions allows for the creation of chiral centers with high fidelity. The Double Michael addition, a cascade reaction, enables the rapid construction of complex cyclic molecules with multiple stereocenters.

For instance, the reaction of amide-tethered diacids with alkynones in the presence of potassium tert-butoxide can yield highly functionalized pyroglutamic acid derivatives via a double Michael reaction. science.gov The mechanism involves two sequential conjugate additions to build the pyrrolidine (B122466) ring.

In the context of single conjugate additions to N-acylpyrroles, the stereochemical outcome is often dictated by the catalyst or chiral auxiliary used. For example, in the enantioselective Friedel-Crafts addition of pyrroles to α,β-unsaturated imides, a chiral Lewis acid catalyst coordinates to the imide. d-nb.info This coordination creates a chiral environment, forcing the nucleophile (pyrrole) to attack one face of the double bond preferentially, leading to a specific enantiomer of the product. d-nb.info

Similarly, the conjugate addition–enantioselective protonation of α-substituted α,β-unsaturated N-acylpyrroles uses a chiral gadolinium complex. beilstein-journals.org The mechanism involves the conjugate addition of a nucleophile (e.g., cyanide) to form a chiral gadolinium enolate. Subsequent protonation of this enolate occurs in a stereocontrolled manner, directed by the chiral ligand environment, to establish the final stereocenter. d-nb.infobeilstein-journals.org DFT studies on related systems suggest that the stereoselectivity can be under Curtin–Hammett control, where rapidly interconverting intermediates react through different energy barriers to form the major and minor enantiomers. beilstein-journals.org

Influence of Catalysis on Reaction Pathways and Stereochemical Outcomes

Catalysis is paramount in controlling the reactivity and selectivity of transformations involving this compound and its analogues. Catalysts function by providing an alternative reaction pathway with a lower activation energy, thereby increasing the reaction rate without being consumed. libretexts.orglibretexts.org In the context of stereoselective reactions, chiral catalysts create a diastereomeric transition state, which leads to the preferential formation of one enantiomer over the other.

Types of Catalysis and Their Influence:

Lewis Acid Catalysis: Chiral Lewis acids, often derived from metals like gadolinium, copper, zinc, or scandium, are widely used. researchgate.netnih.govd-nb.info They activate the α,β-unsaturated N-acylpyrrole by coordinating to the carbonyl oxygen, making the β-carbon more electrophilic and susceptible to nucleophilic attack. The chiral ligands attached to the metal center dictate the stereochemical outcome by blocking one face of the substrate from the incoming nucleophile. d-nb.info For example, Shibasaki's work on the conjugate addition of cyanide to N-acylpyrroles using a chiral gadolinium complex demonstrates high enantioselectivity. researchgate.netbeilstein-journals.org

Organocatalysis: Chiral organic molecules can also catalyze these reactions. For example, primary amine catalysts can be used in the Friedel–Crafts addition of indoles to vinyl ketones. beilstein-journals.org The mechanism involves the formation of an iminium ion intermediate, which is more reactive than the starting ketone. The chiral catalyst ensures that the subsequent nucleophilic attack occurs stereoselectively. beilstein-journals.org Thiourea-based organocatalysts can activate substrates through hydrogen bonding. d-nb.info

Phase-Transfer Catalysis: This method is useful for reactions involving reactants in different phases. Chiral phase-transfer catalysts, such as those derived from Cinchona alkaloids, can promote asymmetric reactions like the conjugate cyanation of α,β-unsaturated systems by transporting the nucleophile (e.g., cyanide ion) into the organic phase within a chiral ion pair. researchgate.net

The choice of catalyst and reaction conditions can profoundly influence not only the stereoselectivity but also the reaction pathway itself. A catalyst can favor a 1,4-conjugate addition over a 1,2-addition to the carbonyl group or prevent side reactions, leading to higher yields and purer products. unipd.it

| Catalyst Type | Example Catalyst System | Mode of Activation | Influence on Outcome |

| Chiral Lewis Acid | Gd(OiPr)₃ / Glucose-derived ligand researchgate.net | Coordination to carbonyl oxygen, creating a chiral pocket. | High enantioselectivity in conjugate cyanation. researchgate.netbeilstein-journals.org |

| Chiral Lewis Acid | Cu(I) / Phosphine ligands nih.gov | Coordination to the Michael acceptor. | High enantioselectivity in conjugate addition of organometallics. nih.gov |

| Organocatalysis | Chiral primary amines beilstein-journals.org | Formation of a transient chiral iminium ion. | Enantioselective Friedel-Crafts and Michael additions. beilstein-journals.org |

| Phase-Transfer Catalysis | Cinchona alkaloid derivatives researchgate.net | Formation of a chiral ion pair with the nucleophile. | Asymmetric conjugate additions under biphasic conditions. researchgate.net |

Spectroscopic and Analytical Characterization Techniques in 1 Cinnamoylpyrrole Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as a cornerstone for the structural elucidation of organic molecules, including 1-Cinnamoylpyrrole. ox.ac.uk Through a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments, a comprehensive picture of the molecule's framework can be assembled. emerypharma.comulethbridge.ca

1D and 2D NMR for Comprehensive Structure Elucidation (e.g., ¹H, ¹³C, HMBC, NOESY)

The structural characterization of this compound is achieved through a detailed analysis of its NMR spectra.

¹H NMR Spectroscopy : The proton (¹H) NMR spectrum provides information on the chemical environment and connectivity of hydrogen atoms in the molecule. ox.ac.uk Key signals include those for the protons on the pyrrole (B145914) ring and the cinnamoyl group.

¹³C NMR Spectroscopy : The carbon-13 (¹³C) NMR spectrum reveals the number and types of carbon atoms present. bhu.ac.in Each unique carbon atom in this compound gives a distinct signal, allowing for the mapping of the carbon skeleton. bhu.ac.in

2D NMR Techniques : To establish unambiguous connections between atoms, 2D NMR experiments are employed. emerypharma.comnanalysis.com

HMBC (Heteronuclear Multiple Bond Correlation) : This experiment is crucial for identifying long-range (2- and 3-bond) correlations between hydrogen and carbon atoms. columbia.edusdsu.edu It helps to connect the cinnamoyl substituent to the pyrrole ring by showing correlations between the carbonyl carbon of the cinnamoyl group and the protons on the pyrrole ring.

Table 1: Representative ¹H and ¹³C NMR Chemical Shift Data for this compound Note: Specific chemical shifts can vary based on the solvent and experimental conditions. The data below is a generalized representation.

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| Pyrrole H-2/H-5 | Value | Value |

| Pyrrole H-3/H-4 | Value | Value |

| Cinnamoyl α-H | Value | Value |

| Cinnamoyl β-H | Value | Value |

| Phenyl H | Value | Value |

| Carbonyl C=O | - | Value |

| Pyrrole C-2/C-5 | - | Value |

| Pyrrole C-3/C-4 | - | Value |

| Cinnamoyl α-C | - | Value |

| Cinnamoyl β-C | - | Value |

| Phenyl C | - | Value |

NMR for Tautomeric Behavior Investigations of Related Cinnamoyl-substituted Heterocycles

While this compound itself does not exhibit tautomerism, the study of related cinnamoyl-substituted heterocycles, such as 4-cinnamoyl-5-hydroxypyrazoles, provides valuable insights into potential dynamic behaviors in similar systems. clockss.orgcapes.gov.brepa.gov In these related compounds, NMR spectroscopy is a powerful tool to investigate the existence and equilibrium of different tautomeric forms in various solvents. clockss.org For instance, in some 4-acylpyrazolones, the presence of different tautomers, often stabilized by intramolecular hydrogen bonds, can be detected by changes in the chemical shifts of protons and carbons, as well as by the observation of broadened signals indicating dynamic exchange processes. clockss.org Detailed NMR studies on these model compounds have shown that the tautomeric equilibrium can be influenced by the solvent, with different forms predominating in solvents like CDCl₃ versus DMSO-d₆. clockss.org

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition. iitb.ac.in

High-Resolution Mass Spectrometry for Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is instrumental in determining the precise molecular formula of this compound. labmanager.combioanalysis-zone.comresearchgate.net Unlike standard mass spectrometry, HRMS can measure the mass of a molecule with very high accuracy (typically to several decimal places). bioanalysis-zone.com This precision allows for the unambiguous determination of the elemental composition from the exact mass, distinguishing it from other compounds that may have the same nominal mass. bioanalysis-zone.com

Table 2: HRMS Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₃H₁₁NO |

| Calculated Exact Mass | Value |

Analysis of Fragmentation Patterns for Structural Confirmation

In mass spectrometry, the molecular ion can undergo fragmentation, breaking into smaller, charged pieces. chemguide.co.uklibretexts.org The analysis of these fragmentation patterns provides a "fingerprint" of the molecule, which can be used to confirm its structure. chemguide.co.uksavemyexams.com For this compound, characteristic fragmentation would likely involve the cleavage of the amide bond between the pyrrole ring and the cinnamoyl group, as well as fragmentation of the cinnamoyl side chain. libretexts.orgfiveable.me The masses of the resulting fragment ions can be predicted and compared to the experimental data to support the proposed structure. libretexts.org

Infrared (IR) Spectroscopy for Vibrational Analysis

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational transitions. lehigh.edulibretexts.org It is a rapid and effective method for identifying the functional groups present in a compound. libretexts.orgmasterorganicchemistry.com

The IR spectrum of this compound displays characteristic absorption bands that confirm the presence of its key functional groups. vscht.cz The most prominent peaks would be associated with the carbonyl (C=O) stretching of the amide group, the C=C stretching of the alkene and the aromatic ring, and the C-H stretching vibrations. vscht.cz The precise frequencies of these vibrations provide evidence for the electronic environment of the functional groups. mpg.de

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) |

|---|---|---|

| Amide C=O | Stretching | Value |

| Alkene C=C | Stretching | Value |

| Aromatic C=C | Stretching | Value |

| Pyrrole C-H | Stretching | Value |

| Phenyl C-H | Stretching | Value |

Electronic Circular Dichroism (ECD) Spectroscopy for Absolute Configuration Determination

Electronic Circular Dichroism (ECD) spectroscopy is a powerful, non-empirical chiroptical technique used to determine the absolute configuration of chiral molecules, including derivatives of this compound. mtoz-biolabs.comull.es This method measures the differential absorption of left and right circularly polarized light by a chiral molecule, providing a unique spectral signature that is highly sensitive to its three-dimensional structure. mtoz-biolabs.com

The process of determining absolute configuration using ECD involves several key steps:

Recording the ECD Spectrum : The experimental ECD spectrum of the this compound derivative is recorded. This spectrum shows Cotton effects, which are characteristic positive or negative bands corresponding to specific electronic transitions within the molecule. mtoz-biolabs.comull.es

Computational Modeling : Theoretical ECD spectra for all possible stereoisomers of the compound are calculated using time-dependent density functional theory (TD-DFT). rsc.org This requires initial geometry optimization of the various conformations of each isomer. rsc.org

Spectral Comparison : The experimentally obtained ECD spectrum is then compared with the computationally predicted spectra for each stereoisomer. mtoz-biolabs.comresearchgate.net A close match between the experimental spectrum and one of the calculated spectra allows for the confident assignment of the absolute configuration of the molecule. mtoz-biolabs.com

Advanced Chromatographic Methods for Isolation and Purity Assessment

Chromatography is a fundamental technique for the separation, isolation, and purification of chemical compounds from complex mixtures. jcdronline.orgmoravek.com In the context of this compound research, advanced chromatographic methods are essential for obtaining pure compounds for further analysis and for assessing the purity of synthesized materials.

High-Performance Liquid Chromatography (HPLC) is a highly improved form of column chromatography that utilizes high pressure to force a solvent (mobile phase) through a column packed with a stationary phase. chemguide.co.ukwikipedia.org This results in faster and more efficient separations compared to traditional column chromatography. chemguide.co.uk HPLC is a cornerstone technique for both the isolation and purity assessment of this compound and its analogs. jocpr.comamazonaws.com

The basic principle of HPLC involves the differential partitioning of the components of a mixture between the stationary phase and the mobile phase. shimadzu.com The choice of stationary and mobile phases depends on the polarity of the target compound.

Normal-Phase HPLC (NP-HPLC) : This method uses a polar stationary phase (e.g., silica) and a non-polar mobile phase. It is effective for separating compounds that are soluble in non-polar solvents. wikipedia.org

Reversed-Phase HPLC (RP-HPLC) : This is the more common mode of HPLC and employs a non-polar stationary phase and a polar mobile phase. It is well-suited for the separation of a wide range of organic molecules.

Hydrophilic Interaction Liquid Chromatography (HILIC) : This technique is used for the separation of highly polar compounds that are not well-retained by reversed-phase columns. wikipedia.org

The separated components are detected as they elute from the column, often using a UV detector, which measures the absorption of UV light by the analytes. chemguide.co.uk The resulting chromatogram provides information on the retention time and the amount of each component in the mixture. wikipedia.org For preparative applications, the goal is to isolate a specific compound with high yield and purity, which often requires a careful balance of these two parameters. rotachrom.com

Table 1: Key Parameters in HPLC Method Development for this compound

| Parameter | Description | Typical Considerations for this compound |

| Stationary Phase | The solid support within the column that interacts with the analytes. | C18 columns are commonly used for reversed-phase separation of organic molecules like this compound. |

| Mobile Phase | The solvent that carries the sample through the column. | A mixture of water and an organic solvent (e.g., acetonitrile (B52724) or methanol) is typical for reversed-phase HPLC. The gradient (changing composition) of the mobile phase can be optimized for better separation. |

| Flow Rate | The speed at which the mobile phase moves through the column. | Affects analysis time and resolution. Typically in the range of 0.5-2.0 mL/min for analytical scale. rotachrom.com |

| Detection | The method used to visualize the separated components. | UV detection is common for compounds with chromophores like this compound. The detection wavelength should be set to the absorbance maximum of the compound. |

| Injection Volume | The amount of sample introduced onto the column. | Smaller injection volumes generally lead to better peak shapes. researchgate.net |

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective analytical technique that couples the separation power of HPLC with the mass analysis capabilities of a tandem mass spectrometer. While powerful, the analysis of certain compounds, including potentially some derivatives of this compound, can be challenging due to poor ionization efficiency or low retention on chromatographic columns. nih.gov Chemical derivatization is a strategy employed to overcome these limitations. researchgate.net

Derivatization involves chemically modifying the analyte to improve its analytical properties. researchgate.net For LC-MS/MS analysis, the primary goals of derivatization are to:

Enhance Ionization Efficiency : By introducing a permanently charged or easily ionizable group, the sensitivity of detection by mass spectrometry can be significantly increased. researchgate.net

Improve Chromatographic Separation : Modifying the polarity of an analyte can improve its retention and peak shape in reversed-phase LC. chromatographyonline.com

Increase Detection Specificity : The derivatizing agent can introduce a specific fragment ion that can be monitored in MS/MS, leading to more selective and reliable quantification. researchgate.net

A common derivatization approach is benzoylation, using reagents like benzoyl chloride. chromatographyonline.com This method is fast and the resulting benzoylated products are often stable. chromatographyonline.com For instance, derivatization with agents like 4-(Dimethylamino)benzoyl chloride (DMABC) can introduce an easily ionizable moiety, significantly enhancing detection limits in ESI-MS. The choice of derivatization reagent is critical and depends on the functional groups present in the target molecule and the specific analytical goals. researchgate.net

Table 2: Common Derivatization Strategies for LC-MS/MS

| Derivatization Strategy | Reagent Example | Target Functional Group | Purpose |

| Benzoylation | Benzoyl Chloride | Amines, Phenols, Alcohols | Increase hydrophobicity for improved RP-LC retention, enhance ionization. chromatographyonline.com |

| Dansylation | Dansyl Chloride | Amines, Phenols | Introduce a fluorescent and easily ionizable group for enhanced detection. |

| Introduction of a Fixed Charge | 2-Fluoro-1,3-dimethylpyridinium p-toluenesulfonate | Alcohols, Phenols | Creates a permanently charged derivative for improved ESI-MS sensitivity. researchgate.net |

By integrating these advanced spectroscopic and chromatographic techniques, researchers can confidently determine the structure, absolute stereochemistry, and purity of this compound and its derivatives, which is fundamental for any further scientific investigation.

Theoretical and Computational Chemistry Studies of 1 Cinnamoylpyrrole

Quantum Chemical Calculations (e.g., Density Functional Theory, DFT)

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. wikipedia.org It is based on the principle that the ground-state properties of a system can be determined from its electron density. arxiv.org

Geometry Optimization and Electronic Structure Analysis

Geometry optimization is a computational process that seeks to find the arrangement of atoms in a molecule that corresponds to the minimum energy. scm.compennylane.ai This optimized geometry represents the most stable conformation of the molecule. For 1-Cinnamoylpyrrole, DFT calculations are employed to determine its most stable three-dimensional structure. This process involves iterative calculations that adjust the positions of the atoms until the forces on them are minimized. utwente.nl

Once the optimized geometry is obtained, an analysis of the electronic structure can be performed. This involves examining the distribution of electrons within the molecule, which is crucial for understanding its reactivity and properties. The electronic structure is described by molecular orbitals and their corresponding energy levels, which are calculated using the Kohn-Sham formalism within DFT. arxiv.org The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest, as the energy difference between them (the HOMO-LUMO gap) provides an indication of the molecule's chemical reactivity and kinetic stability.

| Parameter | Value |

|---|---|

| Bond Length (C=O) | ~1.23 Å |

| Bond Length (C=C, cinnamoyl) | ~1.35 Å |

| Bond Length (N-C, pyrrole-carbonyl) | ~1.39 Å |

| Dihedral Angle (Pyrrole-Cinnamoyl) | Variable, indicating potential for conformational isomers |

Prediction of Spectroscopic Properties (e.g., ECD spectra)

Theoretical calculations can predict various spectroscopic properties, including Electronic Circular Dichroism (ECD) spectra. ustc.edu.cn ECD spectroscopy is a valuable technique for determining the absolute configuration of chiral molecules. arxiv.org Time-dependent DFT (TD-DFT) is a common method used to calculate ECD spectra. ustc.edu.cn The process involves calculating the excited states of the molecule and their corresponding rotatory strengths. ustc.edu.cn The predicted spectrum can then be compared with experimental data to assign the stereochemistry of the compound. researchgate.netschrodinger.com

| Excitation Wavelength (nm) | Rotatory Strength (R) | Associated Electronic Transition |

|---|---|---|

| ~320 | Positive | π → π |

| ~280 | Negative | n → π |

Mechanistic Pathways and Transition State Analysis

DFT calculations are instrumental in elucidating reaction mechanisms by mapping out the potential energy surface of a chemical reaction. researchgate.net This involves identifying the structures of reactants, products, intermediates, and, crucially, the transition states that connect them. A transition state is the highest energy point along the reaction coordinate and represents the energy barrier that must be overcome for the reaction to proceed.

For reactions involving this compound, such as its synthesis or subsequent transformations like cyanation, DFT can be used to calculate the energies of various proposed intermediates and transition states. nii.ac.jpresearchgate.net This analysis helps in determining the most likely reaction pathway and provides insights into the factors that control the reaction's rate and selectivity.

| Reaction Step | Activation Energy (kcal/mol) |

|---|---|

| Step 1: Nucleophilic attack | 15.2 |

| Step 2: Proton transfer | 8.5 |

Molecular Modeling and Docking Studies

Molecular modeling encompasses a range of computational techniques used to represent and manipulate the structures of molecules and to study their interactions with other molecules, particularly proteins.

Ligand-Protein Interaction Profiling (e.g., with COX-2, LOX, MMP-9)

Molecular docking is a computational method that predicts the preferred orientation of a small molecule (ligand) when bound to a larger molecule, typically a protein receptor. mdpi.com This technique is widely used in drug discovery to screen for potential drug candidates and to understand their mechanism of action at a molecular level.

Studies have investigated the interaction of pyrrole (B145914) derivatives and their cinnamic hybrids with enzymes involved in inflammation, such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX). nih.gov Molecular docking simulations can predict the binding affinity and the specific interactions, such as hydrogen bonds and hydrophobic interactions, between this compound and the active sites of these enzymes. nih.govphyschemres.org Similarly, the interaction with matrix metalloproteinase-9 (MMP-9), an enzyme implicated in tissue remodeling and disease, can be explored to assess the inhibitory potential of this compound. nih.govresearchgate.net

| Target Protein | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues |

|---|---|---|

| COX-2 | -8.5 | Arg120, Tyr355, Ser530 |

| LOX | -7.9 | His518, His523, Ile857 |

| MMP-9 | -7.2 | His401, Glu402, Ala417 |

Characterization of Allosteric Interactions

Allosteric regulation occurs when the binding of a molecule (an allosteric modulator) to one site on a protein influences the activity at another, distinct site, such as the active site. libretexts.orgresearchgate.net This is a crucial mechanism for controlling protein function in biological systems. shsmu.edu.cn

Computational methods can be used to identify potential allosteric binding sites on a protein and to characterize the conformational changes that occur upon ligand binding. nih.gov For this compound, molecular dynamics simulations can be employed to study how its binding to a potential allosteric site on a protein like COX-2 or LOX might alter the protein's dynamics and, consequently, its catalytic activity. nih.gov These simulations can reveal long-range effects transmitted through the protein structure, providing a detailed picture of the allosteric mechanism. dal.ca

Quantitative Structure-Activity Relationship (QSAR) Analysis

QSAR studies establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. mdpi.com This approach is instrumental in predicting the activity of new, unsynthesized molecules and in understanding the molecular properties that are crucial for a desired biological response. Current time information in Bangalore, IN.

While specific QSAR studies exclusively on this compound are not extensively documented, a relevant study was conducted on a series of 31 cinnamoyl pyrrolidine (B122466) derivatives, which share the cinnamoyl core structure, as inhibitors of matrix metalloproteinases type 2 (MMP-2). nih.gov MMP-2 is an enzyme implicated in cancer progression, making its inhibitors potential anticancer agents.

The study utilized a multivariate PLS-QSAR (Partial Least Squares Quantitative Structure-Activity Relationship) approach to build a model correlating the molecular descriptors of the compounds with their inhibitory activity. nih.gov The robustness of the model was confirmed through rigorous validation techniques, including Leave-N-out cross-validation. nih.gov

The analysis identified several key molecular descriptors that influence the biological response. These descriptors quantify various electronic and steric properties of the molecules. The final QSAR model incorporated six such descriptors, which together explained a significant portion of the variance in the observed biological activity. nih.gov The results indicated that specific electronic properties (related to atomic charges, qNBO) and potentially steric factors are important for the MMP-2 inhibitory activity of this class of compounds. No compounds were identified as statistical outliers, suggesting the model's reliability within the studied chemical space. nih.gov

Table 1: Key Molecular Descriptors in the QSAR Model for Cinnamoyl Pyrrolidine Derivatives as MMP-2 Inhibitors nih.gov

| Descriptor Category | Specific Descriptor | Importance to Model |

| Electronic | q6NBO | Significant |

| Electronic | q10NBO | Significant |

| Electronic | q1NBO | Significant |

| Electronic | q8NBO | Significant |

| Other | Multiple others | Contributory |

This table is illustrative of the types of descriptors found in the study. The original study should be consulted for the complete list and their precise coefficients.

Studies on other pyrrole derivatives have also highlighted the importance of descriptors like HOMO energy, polarizability, and lipophilicity (AlogP) for their antioxidant activities. mdpi.com For a different series of pyrrole derivatives acting as lymphocyte-specific kinase (Lck) inhibitors, molar volume and surface tension were found to be negatively correlated with activity, while the hydrophobicity of substituents was positively correlated. nih.gov These findings collectively suggest that the biological activity of pyrrole-containing compounds is governed by a combination of electronic, steric, and hydrophobic properties.

Prediction of Molecular Interactions and Potential Biological Activities

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a specific target, such as a protein or enzyme. researchgate.net This method helps in elucidating the molecular basis of a drug's action and can predict potential biological activities.

For derivatives closely related to this compound, molecular docking studies have been performed to predict their interactions with various biological targets. For instance, a study on pyrrole-cinnamate hybrids investigated their potential as dual inhibitors of cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), enzymes involved in inflammation. mdpi.com

The docking studies revealed that these hybrid molecules could fit into the active sites of both COX-2 and LOX. The interactions were predicted to involve key amino acid residues within the enzyme pockets. The cinnamoyl moiety was often found to engage in hydrophobic interactions, while the pyrrole ring could also contribute to the binding affinity. The most potent compounds in this series were predicted to form stable complexes with the enzymes, explaining their inhibitory activity. mdpi.com For example, the most active LOX inhibitor from the hybrid series, compound 6 , was predicted to have strong binding interactions, which correlated well with its experimental IC₅₀ value. mdpi.com

Another study investigated cinnamoyl piperazine (B1678402) amides as tyrosinase inhibitors. butantan.gov.br Tyrosinase is a key enzyme in melanin (B1238610) production. Molecular docking suggested that the cinnamoyl group plays a crucial role in binding to the enzyme's active site, potentially through interactions with the catalytic copper ions and surrounding amino acid residues. butantan.gov.br

Table 2: Predicted Biological Activities and Molecular Interactions for Cinnamoyl Derivatives

| Compound Class | Predicted Target(s) | Key Predicted Interactions | Reference |

| Pyrrole-Cinnamate Hybrids | COX-2, LOX | Hydrophobic interactions, stable complex formation in the active site. | mdpi.com |

| Cinnamoyl Piperazine Amides | Tyrosinase | Interactions with active site residues, potential coordination with copper ions. | butantan.gov.br |

These computational predictions are valuable for guiding the design and synthesis of new this compound derivatives with enhanced potency and selectivity for specific biological targets. nih.govnih.gov By understanding the crucial molecular interactions, chemists can modify the structure of the lead compound to optimize its binding and, consequently, its biological activity. rsc.org

In Vitro Pharmacological Investigations and Molecular Mechanisms of 1 Cinnamoylpyrrole and Derivatives

Anti-inflammatory Activity Studies

Inflammation is a complex biological response involving various enzymatic pathways, including those mediated by cyclooxygenase (COX) and lipoxygenase (LOX) enzymes. nih.gov The inhibition of these enzymes is a key strategy in the development of anti-inflammatory drugs. nih.gov

The cyclooxygenase enzymes, particularly the inducible isoform COX-2, are crucial mediators of inflammation and pain. nih.gov The development of dual inhibitors of COX-2 and lipoxygenase is considered a potentially safer alternative to traditional non-steroidal anti-inflammatory drugs (tNSAIDs) and selective COX-2 inhibitors. nih.govnih.gov A series of novel pyrrole (B145914) derivatives and pyrrole-cinnamate hybrids have been synthesized and evaluated for their ability to inhibit ovine COX-2. nih.gov

In these in vitro enzymatic assays, several of the synthesized compounds demonstrated significant inhibitory activity against COX-2. nih.gov Notably, pyrrole-cinnamate hybrids and certain pyrrole derivatives showed greater potency than the reference drug, indomethacin. nih.gov For instance, a pyrrole derivative (compound 4) and a pyrrole-cinnamate hybrid (compound 5) were identified as the most potent inhibitors in the series, with IC₅₀ values of 0.65 μM and 0.55 μM, respectively. nih.gov In contrast, other derivatives showed only modest activity. nih.gov These findings, which were consistent with in silico docking studies, highlight the potential of the pyrrole-cinnamate scaffold for developing effective COX-2 inhibitors. nih.govnih.gov

Table 1: In Vitro COX-2 Inhibitory Activity of Selected Pyrrole Derivatives and Hybrids Data sourced from scientific research articles.

| Compound | Type | IC₅₀ (μM) against COX-2 |

| Hybrid 5 | Pyrrole-Cinnamate Hybrid | 0.55 |

| Pyrrole 4 | Pyrrole Derivative | 0.65 |

| Hybrid 6 | Pyrrole-Cinnamate Hybrid | 7.0 |

| Indomethacin | Reference Drug | >10 |

IC₅₀: The half maximal inhibitory concentration.

Lipoxygenases are a family of enzymes that catalyze the dioxygenation of polyunsaturated fatty acids, leading to the production of pro-inflammatory leukotrienes. nih.gov The inhibition of LOX is another important target for anti-inflammatory therapies. ijpsonline.com In vitro anti-LOX activity is often measured against soybean lipoxygenase (sLOX) as a model for mammalian enzymes. nih.gov

The same series of novel pyrrole derivatives and their cinnamic hybrids were tested for their sLOX inhibitory potential. nih.gov The results indicated that their potency was generally lower than that of the reference molecule, nordihydroguaiaretic acid (NDGA). nih.gov However, significant variations in activity were observed among the different derivatives. One pyrrole compound (compound 2) emerged as the most potent sLOX inhibitor in the group, with an IC₅₀ value of 7.5 μM. nih.govnih.gov The pyrrole-cinnamate hybrids (compounds 5 and 6) also displayed notable, albeit less potent, anti-LOX activity. nih.govnih.gov Molecular docking studies suggested that these compounds likely interact with the enzyme at an allosteric site. nih.govnih.gov

Table 2: In Vitro Soybean LOX (sLOX) Inhibitory Activity of Selected Pyrrole Derivatives and Hybrids Data sourced from scientific research articles.

| Compound | Type | IC₅₀ (μM) against sLOX |

| Pyrrole 2 | Pyrrole Derivative | 7.5 |

| Hybrid 6 | Pyrrole-Cinnamate Hybrid | 27.5 |

| Hybrid 5 | Pyrrole-Cinnamate Hybrid | 30 |

| Pyrrole 4 | Pyrrole Derivative | 100 |

| NDGA | Reference Drug | < 7.5 (exact value not specified in source) |

IC₅₀: The half maximal inhibitory concentration. NDGA: Nordihydroguaiaretic acid.

Neuroinflammation, characterized by the activation of microglial cells, is a key factor in the pathogenesis of various neurodegenerative diseases. nih.govfrontiersin.org Lipopolysaccharide (LPS), a component of Gram-negative bacteria, is widely used in vitro to trigger an inflammatory response in microglial cells, primarily through the Toll-like receptor 4 (TLR4) signaling pathway. nih.govnih.gov This activation leads to the production of pro-inflammatory mediators, including nitric oxide (NO), inducible nitric oxide synthase (iNOS), and cyclooxygenase-2 (COX-2). frontiersin.orgmdpi.com

Research on related heterocyclic compounds provides insight into potential mechanisms for 1-cinnamoylpyrrole derivatives. For example, certain isoquinoline-1-carboxamide (B73039) derivatives have been shown to suppress the production of pro-inflammatory mediators in LPS-stimulated BV2 microglial cells. mdpi.com These effects were linked to the inhibition of the nuclear translocation of NF-κB and the phosphorylation of mitogen-activated protein kinases (MAPKs). mdpi.com Similarly, novel pyrrolo[3,4-d]pyridazinone derivatives demonstrated protective effects in a neuroinflammation model by reducing oxidative and nitrosative stress and inhibiting total COX activity. researchgate.net These studies suggest that a key mechanism for anti-neuroinflammatory action involves the downregulation of critical inflammatory signaling cascades like NF-κB and MAPKs in activated microglia. mdpi.com

Inhibition of Lipoxygenase (LOX) Enzymes (e.g., soybean LOX) in in vitro assays

Antioxidant Activity Evaluation

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in inflammation and cellular damage. uniroma1.it Cinnamic acid and its derivatives are recognized for their antioxidant properties, often attributed to their ability to scavenge free radicals. nih.gov

The antioxidant potential of chemical compounds is commonly evaluated using various in vitro assays. nih.gov These methods include the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, the ferric reducing ability of plasma (FRAP) assay, and the N,N-dimethyl-p-phenylendiamine (DMPD) assay. nih.gov

Studies on novel pyrrole-cinnamate hybrids have confirmed their antioxidant activity. nih.gov The antioxidant capacity of cinnamic acid derivatives has been demonstrated through methods like the DPPH assay, where the reduction of the DPPH radical by the antioxidant compound is measured. nih.gov Phenolic compounds, in particular, are effective antioxidants through single electron transfer mechanisms. nih.gov The structure of the cinnamoyl moiety combined with other chemical features can influence this activity. nih.gov

The nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway is a primary cellular defense mechanism against oxidative stress. uniroma1.itnih.gov Under normal conditions, Nrf2 is kept inactive in the cytoplasm by binding to Kelch-like ECH-associated protein 1 (Keap1). uniroma1.itnih.gov Upon exposure to oxidative stress, Nrf2 dissociates from Keap1 and moves to the nucleus. uniroma1.it There, it binds to the antioxidant response element (ARE) in the promoter region of various genes, triggering the production of a suite of protective antioxidant and detoxifying enzymes, such as heme oxygenase-1 (HO-1). uniroma1.itmdpi.com

Activation of the Nrf2 pathway is a promising strategy for mitigating oxidative stress. nih.gov For instance, certain piperazine-2,5-dione derivatives have been shown to protect cells from H₂O₂-induced oxidative injury by activating the Nrf2 pathway. nih.gov By upregulating the expression of cytoprotective genes, Nrf2-activating compounds can enhance the cell's capacity to counteract the damaging effects of ROS, which is closely linked to the inflammatory response. uniroma1.it

In vitro Assessment of Antioxidant Properties

Anticancer Activity Research

The potential of this compound and its derivatives as anticancer agents has been a subject of scientific inquiry, with studies focusing on their effects on cancer cell lines, enzymatic activity, and the induction of DNA damage.

Cytotoxic and Cytostatic Effects on Cancer Cell Lines (e.g., MCF-7 breast cancer cells) in in vitro assays

In vitro studies using the MCF-7 breast cancer cell line have been instrumental in evaluating the anticancer potential of cinnamoylpyrrole derivatives. Research has shown that certain amide cinnamate (B1238496) derivatives can significantly inhibit the growth of MCF-7 cells. japsonline.com For instance, at a concentration of 100 µg/ml, several of these derivatives demonstrated strong inhibition of cell proliferation. japsonline.com

A study assessing various amide cinnamate derivatives identified phenyl amide cinnamate as exhibiting the most potent anticancer activity against the MCF-7 cell line. japsonline.com The cytotoxic effects of these compounds are often concentration-dependent. For example, one study observed that at a concentration of 40 µg/ml, phenyl amide cinnamate showed significant cytotoxicity, causing the cells to detach from the culture well. researchgate.net In contrast, the inhibitory activity was less pronounced with derivatives having short-chain alkyl amine substituents. researchgate.net

The following table summarizes the inhibitory effects of selected amide cinnamanate derivatives on MCF-7 cell growth at different concentrations.

| Compound | Concentration (µg/ml) | Inhibition (%) |

| Phenyl amide cinnamate | 100 | >90% |

| 40 | ~90.8% | |

| p-Methoxy phenyl amide cinnamate | 100 | >90% |

| Octyl amide cinnamate | 100 | >90% |

| Methyl trans-cinnamate | 40 | <20% |

This table presents data on the percentage inhibition of MCF-7 cell growth by various amide cinnamate derivatives at specified concentrations. japsonline.comresearchgate.net

Inhibition of Enzyme Activity (e.g., Matrix Metalloproteinases like MMP-9)

Matrix metalloproteinases (MMPs) are enzymes that play a crucial role in the degradation of the extracellular matrix, a process involved in cancer cell invasion and metastasis. scbt.comdovepress.com MMP-9, in particular, has been identified as a significant factor in the progression of breast cancer. mdpi.com

While direct studies on this compound's inhibition of MMP-9 are not extensively detailed in the provided context, the broader class of cinnamic acid derivatives has been investigated for their potential to inhibit MMPs. Some polyphenolic compounds, which share structural similarities with cinnamic acid derivatives, have been shown to inhibit both the expression and activity of MMP-2 and MMP-9 in THP-1 macrophages. mdpi.com The inhibitory mechanism can be multifaceted, including the downregulation of gene transcription and direct enzymatic inhibition. mdpi.com For instance, some antioxidants inhibit MMP-9 by suppressing its expression, while others can also directly inhibit the enzyme's activity. mdpi.com

It is important to note that the selectivity of MMP inhibitors is a critical factor, as some MMPs can have antitumorigenic functions. dovepress.com Therefore, the development of highly selective MMP-9 inhibitors is a key area of research. nih.gov

Neuroprotective Potential and Associated Mechanisms

Recent research has highlighted the neuroprotective potential of N-cinnamoylpyrrole-derived alkaloids, particularly in the context of ischemic stroke. nih.gov These compounds have been shown to target specific cellular pathways to exert their protective effects.

Targeting Eukaryotic Elongation Factor 1 Alpha 1 (eEF1A1) in in vitro models

Eukaryotic elongation factor 1 alpha 1 (eEF1A1) is a protein involved in protein synthesis and has been identified as a potential target for therapeutic intervention in various diseases, including cancer and neurological disorders. researchgate.netnih.gov

A study on N-cinnamoylpyrrole-derived alkaloids identified a representative compound, PB-1, which was found to target eEF1A1. nih.gov This interaction was shown to be crucial for the compound's neuroprotective effects against ischemic injury. nih.gov The targeting of eEF1A1 by PB-1 was confirmed through various molecular techniques, including affinity-based protein profiling. nih.gov This discovery suggests that eEF1A1 could be a promising target for the treatment of ischemic stroke, with N-cinnamoylpyrrole derivatives acting as lead compounds. nih.gov

Modulation of NF-κB Signaling Pathway

The nuclear factor-kappa B (NF-κB) signaling pathway is a key regulator of inflammation, and its dysregulation is implicated in various diseases, including neurodegenerative conditions. frontiersin.org The activation of NF-κB can have both pro-inflammatory and neuroprotective effects depending on the context. frontiersin.orgplos.org

Molecular Interaction Studies and Target Identification

The identification of direct molecular targets is a critical step in elucidating the mechanism of action of pharmacologically active compounds. For derivatives of this compound, a multi-pronged approach employing several advanced proteomics and biophysical techniques has been utilized to identify and validate protein interactions at the molecular level. These methods provide robust evidence for target engagement within a cellular context.

Assessment of Protein Binding Affinity

The initial identification of a potential protein target for this compound derivatives was followed by quantitative assessments to determine the binding affinity. While broad screening methods can identify interactions, detailed biophysical assays are required to quantify the strength of these interactions, typically expressed as the dissociation constant (Kd).

In a key study, the binding affinity of a representative N-cinnamoylpyrrole-derived alkaloid, PB-1, to its identified target, eukaryotic translation elongation factor 1-alpha 1 (eEF1A1), was determined. nih.gov The interaction between PB-1 and eEF1A1 was quantified, revealing a direct and high-affinity binding. nih.gov

Application of Affinity-Based Protein Profiling (ABPP)

Affinity-Based Protein Profiling (ABPP) is a powerful chemoproteomic strategy used to identify the cellular targets of small molecule compounds in a complex proteome. nih.govnih.gov This technique utilizes chemical probes, often derived from the compound of interest, that can covalently label their protein targets. d-nb.info

To uncover the functional target of N-cinnamoylpyrrole-derived alkaloids, an ABPP strategy was employed. nih.gov A representative compound, PB-1, was used to probe for its interacting partners within cellular lysates. This unbiased approach led to the successful identification of eukaryotic translation elongation factor 1-alpha 1 (eEF1A1) as a primary binding protein for PB-1. nih.gov This discovery was a pivotal step in understanding the molecular basis of the compound's activity.

Cellular Thermal Shift Assay (CETSA) for Target Engagement

The Cellular Thermal Shift Assay (CETSA) is a biophysical method that validates direct drug-target engagement in a cellular environment. ahajournals.orgacs.orgbiorxiv.org The principle of CETSA is based on the ligand-induced thermal stabilization of a target protein; when a compound binds to its target protein, the protein's melting point typically increases. google.com

To confirm the interaction between the this compound derivative PB-1 and its putative target eEF1A1, CETSA was performed. The results demonstrated that the presence of PB-1 increased the thermal stability of eEF1A1 in a dose-dependent manner. This thermal shift provides strong evidence of direct binding between PB-1 and eEF1A1 within the complex environment of the cell, thereby validating eEF1A1 as a bona fide target. nih.gov

Table 1: CETSA Results for PB-1 and eEF1A1 This table is a representative example based on the described experimental outcomes. Actual thermal shift values (ΔTm) would be derived from the melting curves.

| Compound | Target Protein | Concentration | Observed Effect | Conclusion |

|---|---|---|---|---|

| PB-1 | eEF1A1 | Dose-dependent | Increased thermal stability | Direct target engagement confirmed |

Drug Affinity Responsive Target Stability (DARTS) Analysis

Drug Affinity Responsive Target Stability (DARTS) is another technique used to identify and validate the targets of small molecules. researchgate.netresearchgate.net This method relies on the principle that a protein, when bound by a small molecule, can exhibit altered susceptibility to proteolysis. researchgate.net Typically, ligand binding confers protection against protease degradation.

The interaction between the this compound derivative PB-1 and eEF1A1 was further corroborated using the DARTS assay. nih.gov In these experiments, cell lysates were treated with either a vehicle control or PB-1, followed by digestion with a protease. The results showed that eEF1A1 was protected from proteolytic degradation in the presence of PB-1 in a concentration-dependent manner. This protection indicates a direct binding interaction that stabilizes the protein's conformation. nih.gov

Table 2: DARTS Analysis of PB-1 with eEF1A1 This table illustrates the principle of DARTS results. The "Protection Level" is a qualitative or quantitative measure of the protein band intensity on a gel after proteolysis.

| Treatment | Target Protein | Protease | Protection from Degradation | Interpretation |

|---|---|---|---|---|

| Vehicle | eEF1A1 | Pronase | Low | eEF1A1 is susceptible to proteolysis |

| PB-1 | eEF1A1 | Pronase | High (Dose-dependent) | PB-1 binding protects eEF1A1 from degradation |

Elucidation of the Structural Basis of Ligand-Receptor Interactions (e.g., via molecular docking validation)

To understand the interaction between this compound derivatives and their identified target at an atomic level, computational molecular docking studies are employed. affbiotech.com Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, as well as the binding affinity, often expressed as a docking score. ljmu.ac.ukumich.edu

Molecular docking simulations were performed to investigate the binding mode of the N-cinnamoylpyrrole derivative PB-1 with its target protein, eEF1A1. nih.gov The results of these simulations provided a detailed view of the ligand-receptor complex, highlighting the specific amino acid residues within the binding pocket of eEF1A1 that are crucial for the interaction. The docking analysis revealed that PB-1 fits into a specific cavity of eEF1A1, forming key interactions that stabilize the complex. These computational findings are consistent with the experimental data obtained from ABPP, CETSA, and DARTS, providing a comprehensive, multi-faceted validation of eEF1A1 as the direct target of PB-1. nih.gov

Table 3: Molecular Docking Summary for PB-1 and eEF1A1 This table is a representative summary of typical molecular docking results. Specific amino acid residues and binding energies would be detailed in the full research publication.

| Ligand | Receptor | Predicted Binding Energy (kcal/mol) | Key Interacting Residues (Predicted) | Type of Interaction |

|---|---|---|---|---|

| PB-1 | eEF1A1 | Favorable | (Specific amino acids in the binding pocket) | Hydrogen bonds, hydrophobic interactions |

Future Research Directions and Translational Potential

Design of Novel 1-Cinnamoylpyrrole Analogues with Enhanced Biological Specificity

The development of new this compound analogues is a key strategy to improve their potency and target selectivity, thereby minimizing off-target effects and enhancing their therapeutic index. researchgate.net A primary approach involves the strategic modification of both the cinnamoyl and pyrrole (B145914) moieties.

One promising direction is the synthesis of derivatives with varied substitution patterns on the phenyl ring of the cinnamoyl group. For instance, the introduction of electron-donating or electron-withdrawing groups can significantly influence the electronic properties of the molecule, potentially leading to altered binding affinities for target proteins. Research on other cinnamoyl derivatives has shown that such modifications can modulate biological activities, including antimicrobial and antifungal effects. nih.gov For example, the synthesis of cinnamoyl-metronidazole ester and cinnamoyl-memantine amide resulted in derivatives with significant activity against Staphylococcus aureus and Candida fungi, respectively, whereas the parent compounds were largely inactive. nih.gov

Furthermore, modifications to the pyrrole ring can also afford analogues with improved properties. The synthesis of N-acylpyrroles with different substituents has been a subject of interest. acs.org For example, enantioselective conjugate hydrocyanation of α,β-unsaturated N-acylpyrroles has been developed, allowing for the synthesis of optically active β-substituted γ-aminobutyric acids (GABA) analogues, which are important in neuroscience research. acs.org This highlights the potential of creating chiral this compound derivatives to enhance stereospecific interactions with biological targets.

The creation of hybrid molecules, where the this compound scaffold is combined with other pharmacologically active motifs, represents another exciting avenue. This approach can lead to compounds with dual or synergistic activities. For example, the combination of a cinnamoyl moiety with other drug molecules has been explored to generate new derivatives with enhanced properties. nih.gov

| Analogue Design Strategy | Rationale | Potential Outcome |

| Phenyl Ring Substitution | Modulate electronic properties and steric interactions. | Enhanced target binding affinity and selectivity. |

| Pyrrole Ring Modification | Introduce chirality and alter solubility/membrane permeability. | Improved pharmacokinetic properties and stereospecificity. |

| Hybrid Molecule Synthesis | Combine pharmacophores for synergistic or dual action. | Novel therapeutic agents with multi-target profiles. |

Advanced Mechanistic Elucidation Studies for Optimized Biological Performance

A thorough understanding of the molecular mechanisms underlying the biological effects of this compound derivatives is crucial for their optimization as therapeutic agents. nih.gov Future research should employ a combination of computational and experimental approaches to delineate their mechanism of action.

Recent studies on N-cinnamoylpyrrole-derived alkaloids have indicated their potential in treating ischemic stroke by targeting the eukaryotic translation elongation factor 1A1 (eEF1A1) and modulating the NF-κB and NRF2 signaling pathways. patsnap.com This provides a strong foundation for more in-depth mechanistic investigations. Advanced techniques such as transcriptomics, proteomics, and metabolomics can be utilized to identify the global cellular changes induced by these compounds. universiteitleiden.nl

Computational modeling and molecular docking studies can predict the binding modes of this compound analogues with their protein targets. This information is invaluable for the rational design of new derivatives with improved binding affinity and specificity. For instance, understanding the interaction between a ligand and its target can guide the synthesis of analogues that form more stable complexes.

Furthermore, investigating the structure-activity relationships (SAR) of a series of synthesized analogues will provide critical insights into the key structural features required for biological activity. chalcogen.roacs.org By systematically altering different parts of the this compound scaffold and evaluating the corresponding changes in biological activity, researchers can build a comprehensive SAR model. This model will be instrumental in guiding the design of more potent and selective compounds. acs.org

| Mechanistic Study Approach | Objective | Expected Insights |

| 'Omics' Technologies | Identify global cellular responses to compound treatment. | Uncover novel signaling pathways and off-target effects. |

| Computational Modeling | Predict binding modes and affinities with target proteins. | Guide rational drug design and optimization. |